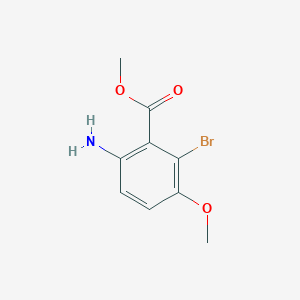

Methyl 6-amino-2-bromo-3-methoxybenzoate

Description

Methyl 6-amino-2-bromo-3-methoxybenzoate (CAS: 1340366-76-8) is a brominated aromatic ester with the molecular formula C₉H₁₀BrNO₃ and a calculated molecular weight of 260.11 g/mol . This compound features three key functional groups: an amino (-NH₂) group at position 6, a bromine atom at position 2, and a methoxy (-OCH₃) group at position 3. It is commercially available in purities of 95% and quantities ranging from 50 mg to 1 g, indicating its utility as a specialty chemical in organic synthesis .

Properties

IUPAC Name |

methyl 6-amino-2-bromo-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-13-6-4-3-5(11)7(8(6)10)9(12)14-2/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHBOGOGOYQIGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)N)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-2-bromo-3-methoxybenzoate typically involves the bromination of methyl 3-methoxybenzoate followed by nitration and subsequent reduction to introduce the amino group. The general steps are as follows:

Bromination: Methyl 3-methoxybenzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.

Nitration: The brominated product is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 6-position.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

Industrial Production Methods

Industrial production of Methyl 6-amino-2-bromo-3-methoxybenzoate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2-bromo-3-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced further to form different derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a palladium catalyst.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of derivatives such as 6-amino-2-thio-3-methoxybenzoate.

Oxidation: Formation of 6-nitro-2-bromo-3-methoxybenzoate.

Reduction: Formation of 6-amino-2-bromo-3-methoxybenzyl alcohol.

Scientific Research Applications

Methyl 6-amino-2-bromo-3-methoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-amino-2-bromo-3-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Methyl 2-amino-6-bromo-3-methoxybenzoate (CAS: 1368537-73-8)

This positional isomer swaps the amino and bromine substituents (positions 2 and 6). This discrepancy suggests either a nomenclature error or a misreported structure in the literature. If accurate, the fluorine atoms could significantly alter reactivity (e.g., increased electrophilicity) compared to the target compound .

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| Methyl 6-amino-2-bromo-3-methoxybenzoate | C₉H₁₀BrNO₃ | 260.11 | 1340366-76-8 | 6-NH₂, 2-Br, 3-OCH₃ |

| Methyl 2-amino-6-bromo-3-methoxybenzoate | C₁₈H₁₂BrF₃N₂O₃* | 441.21 | 1368537-73-8 | 2-NH₂, 6-Br, 3-OCH₃, F₃ |

Note: The fluorine atoms in this isomer are unexpected and may indicate a reporting error .

Functional Group Variants

6-Bromo-2-fluoro-3-methoxybenzoic acid (CAS: 935534-45-5)

This analogue replaces the amino group with fluorine and substitutes the methyl ester with a carboxylic acid. The molecular formula is C₈H₆BrFO₃ (MW: 261.04 g/mol). The carboxylic acid group increases acidity (pKa ~2–3) compared to the ester, making it more reactive in nucleophilic acyl substitution.

| Property | Methyl 6-amino-2-bromo-3-methoxybenzoate | 6-Bromo-2-fluoro-3-methoxybenzoic acid |

|---|---|---|

| Functional Group | Methyl ester, amino | Carboxylic acid, fluoro |

| Reactivity | Bromine substitution; amino acylation | Acid-catalyzed reactions; SNAr |

| Applications | Synthesis intermediate | Pharmaceutical precursor |

Ester Derivatives with Different Substituents

Methyl Salicylate (CAS: 119-36-8)

A simpler methyl ester with a hydroxyl (-OH) and methoxy group, methyl salicylate (C₈H₈O₃, MW: 152.15 g/mol) lacks bromine and amino substituents. It is widely used in fragrances and topical analgesics. Unlike the target compound, its reactivity is dominated by ester hydrolysis and electrophilic aromatic substitution at the ortho/para positions due to the hydroxyl group’s activating effects .

| Property | Methyl 6-amino-2-bromo-3-methoxybenzoate | Methyl Salicylate |

|---|---|---|

| Key Substituents | 6-NH₂, 2-Br, 3-OCH₃ | 2-OCH₃, 1-OH |

| Stability | Bromine may hinder hydrolysis | Prone to ester hydrolysis |

| Industrial Use | Specialty synthesis | Fragrances, pharmaceuticals |

Biological Activity

Methyl 6-amino-2-bromo-3-methoxybenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds, supported by relevant research findings.

Chemical Structure and Properties

Methyl 6-amino-2-bromo-3-methoxybenzoate features a methoxy group, an amino group, and a bromine atom attached to a benzoate framework. The molecular formula is , with a molecular weight of approximately 276.1 g/mol. The presence of these substituents contributes to its unique chemical properties, influencing its reactivity and biological interactions.

The biological activity of methyl 6-amino-2-bromo-3-methoxybenzoate is largely attributed to its ability to form hydrogen bonds through the amino group and participate in halogen bonding via the bromine atom. These interactions enhance the compound's binding affinity to various biological targets, which can affect multiple biochemical pathways. Specifically, the amino group can engage in hydrogen bonding with polar amino acids in target proteins, while the bromine atom may stabilize interactions through halogen bonds.

Biological Activity

Research into the biological activity of methyl 6-amino-2-bromo-3-methoxybenzoate has revealed several key findings:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to the disruption of bacterial cell wall synthesis and function.

- Antitumor Potential : Preliminary investigations suggest that methyl 6-amino-2-bromo-3-methoxybenzoate may possess antitumor activities by interfering with microtubule dynamics in cancer cells, thereby inhibiting cell division and promoting apoptosis .

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it may inhibit certain methyltransferases, which are crucial in regulating gene expression and cellular functions .

Comparative Analysis

To understand the unique properties of methyl 6-amino-2-bromo-3-methoxybenzoate, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Methyl 2-amino-3-methoxybenzoate | Lacks bromine | Different reactivity due to absence of halogen |

| Methyl 6-amino-3-bromo-2-methoxybenzoate | Similar structure | Variation in methoxy group position affects activity |

| Methyl 2-bromo-5-methoxybenzoate | Lacks amino group | Different biological activities due to absence of amino functionality |

These comparisons highlight how variations in substituent positions and types can significantly influence the biological properties and applications of these compounds.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that methyl 6-amino-2-bromo-3-methoxybenzoate displayed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potential as an antimicrobial agent.

- Cancer Cell Studies : In vitro assays using breast cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to untreated controls. The mechanism was linked to microtubule disruption, which is critical for mitosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.